(3-Chloro-4-methoxyphenyl)(1-(trifluoromethyl)spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidin]-1'-yl)methanone
Description
The compound "(3-Chloro-4-methoxyphenyl)(1-(trifluoromethyl)spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidin]-1'-yl)methanone" features a structurally complex spiro-fused heterocyclic core comprising a benzo[b]pyrrolo[1,2-d][1,4]oxazine moiety and a piperidine ring. Key substituents include a trifluoromethyl (-CF₃) group at the spiro position and a 3-chloro-4-methoxyphenyl acyl group. These groups are critical to its physicochemical properties, such as lipophilicity (influenced by -CF₃) and electronic effects (via chloro and methoxy substituents), which may enhance metabolic stability and target binding affinity .
Properties
Molecular Formula |
C24H20ClF3N2O3 |
|---|---|
Molecular Weight |
476.9 g/mol |
IUPAC Name |
(3-chloro-4-methoxyphenyl)-[1'-(trifluoromethyl)spiro[piperidine-4,4'-pyrrolo[2,1-c][1,4]benzoxazine]-1-yl]methanone |
InChI |
InChI=1S/C24H20ClF3N2O3/c1-32-18-7-6-15(14-16(18)25)22(31)29-12-10-23(11-13-29)20-8-9-21(24(26,27)28)30(20)17-4-2-3-5-19(17)33-23/h2-9,14H,10-13H2,1H3 |
InChI Key |
NVUWGQYPZSVYHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)C4=CC=C(N4C5=CC=CC=C5O3)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-methoxyphenyl)(1-(trifluoromethyl)spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4’-piperidin]-1’-yl)methanone typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The 3-chloro-4-methoxyphenyl moiety directs regioselective substitution due to the electron-donating methoxy (-OCH₃) and electron-withdrawing chloro (-Cl) groups. Key observations include:
-
Nitration : Occurs preferentially at the para position relative to the methoxy group, forming a nitro derivative under HNO₃/H₂SO₄ conditions.
-
Sulfonation : Directed to the ortho position relative to the chloro substituent using fuming H₂SO₄.
Table 1: EAS Reactivity of the Aromatic Ring
| Reaction Type | Conditions | Position Substituted | Product Stability | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to -OCH₃ | High | |
| Sulfonation | Fuming H₂SO₄, 80°C | Ortho to -Cl | Moderate |
Nucleophilic Acyl Substitution
The methanone (C=O) group undergoes nucleophilic attack, though steric hindrance from the spirocyclic system limits reactivity:
-
Grignard Reagents : React with the carbonyl to form tertiary alcohols, but yields are low (~40%) due to steric effects.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, but the trifluoromethyl group remains intact.
Spirocyclic Ring Transformations
The spiro[benzooxazine-piperidine] system displays unique reactivity:
-
Ring-Opening : Acidic conditions (HCl/EtOH) cleave the oxazine ring, yielding a secondary amine and a diketone intermediate .
-
Hydrogenation : The oxazine’s double bond is selectively reduced under H₂/Raney Ni, forming a saturated spirocyclic structure .
Table 2: Spirocyclic Ring Reactions
Trifluoromethyl Group Reactivity
The -CF₃ group is generally inert but participates in:
-
Radical Reactions : Under UV light, generates trifluoromethyl radicals that can abstract hydrogen atoms from adjacent carbons.
-
Hydrolysis : Requires extreme conditions (e.g., NaOH/200°C) to yield a carboxylic acid, though this is rarely observed.
Piperidine Nitrogen Functionalization
The piperidine nitrogen undergoes alkylation and acylation:
-
Methylation : Reacts with methyl iodide (CH₃I) in THF to form a quaternary ammonium salt .
-
Acylation : Acetyl chloride (AcCl) in pyridine produces an amide derivative .
Photochemical Behavior
The aromatic ketone moiety participates in Norrish-Type II reactions under UV light (λ = 300 nm), leading to γ-hydrogen abstraction and cyclization.
Comparative Reactivity Insights
Table 3: Reaction Comparison with Structural Analogs
| Compound Class | EAS Activity | Spiro Ring Stability | -CF₃ Reactivity | Reference |
|---|---|---|---|---|
| Chloro-methoxy phenyl ketones | High | Low | Low | |
| Spirocyclic oxazines | Moderate | High | Moderate | |
| Piperidine derivatives | Low | Moderate | High |
Stability Under Biological Conditions
The compound remains stable in physiological pH (7.4) but degrades in acidic environments (pH < 3) via spiro ring-opening . This property is critical for its potential pharmacokinetic profile.
Scientific Research Applications
Structural Characteristics
This compound features:
- Chloro and methoxy substituents on a phenyl ring.
- A spirocyclic structure that includes a piperidine moiety.
- A trifluoromethyl group , which enhances electronic properties and may influence biological activity.
Predicted Biological Activities
Due to its unique structure, the compound is predicted to exhibit various pharmacological effects. Computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) can estimate its biological activity spectrum based on molecular structure. Potential activities include:
- Antimicrobial Effects : Similar chloro-substituted aromatic compounds have shown antimicrobial properties.
- Anticancer Activity : Compounds with spirocyclic structures often demonstrate significant anticancer activity due to their ability to interact with biological targets involved in cell growth and proliferation.
Case Studies and Research Findings
Research on structurally related compounds has provided insights into their applications:
- Neuropharmacology : Studies have shown that derivatives of spirocyclic compounds can modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders.
- Anticancer Research : Investigations into chloro-substituted aromatic compounds have indicated their ability to inhibit tumor growth in various cancer models. The incorporation of the trifluoromethyl group may enhance these effects by improving bioavailability and target specificity.
Mechanism of Action
The mechanism of action of (3-Chloro-4-methoxyphenyl)(1-(trifluoromethyl)spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4’-piperidin]-1’-yl)methanone depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogs
- Trifluoromethyl (-CF₃) Role : The -CF₃ group in the target compound and analogs (e.g., Compound 51) enhances lipophilicity and metabolic resistance, a feature critical for blood-brain barrier penetration in CNS-targeted drugs .
- Chloro-Methoxyphenyl Motif: The 3-Cl-4-OCH₃Ph group in the target compound is structurally analogous to 4-Cl-benzoyl in Compound 51. Such halogenated aryl groups are known to improve binding affinity to hydrophobic enzyme pockets .
- Spiro vs.
Substituent-Activity Relationships (SAR)
- Nitro vs. Chloro/Methoxy : demonstrates that nitro groups enhance antimycobacterial activity, whereas the target’s chloro-methoxy combination may optimize electronic effects for alternative targets (e.g., kinase inhibition) .
- Fluorine Substitution : Compound 51’s 3-F-4-CF₃Ph group vs. the target’s 3-Cl-4-OCH₃Ph highlights how halogen choice (F vs. Cl) balances electronegativity and steric effects .
Biological Activity
The compound (3-Chloro-4-methoxyphenyl)(1-(trifluoromethyl)spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidin]-1'-yl)methanone is a complex organic molecule characterized by its unique structural features, including a chloro and methoxy substituent on a phenyl ring, and a spirocyclic structure containing a piperidine moiety. The trifluoromethyl group enhances its electronic properties, potentially influencing its biological activity. This article reviews the biological activity of this compound based on available research findings.
Structural Analysis
The structural complexity of the compound suggests diverse biological interactions. The presence of multiple functional groups can lead to various pharmacological effects. The following table summarizes some related compounds with similar structural motifs and their associated biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine Derivatives | Pyridine ring with phenylethynyl side chain | Neuropharmacological |
| Spirocyclic Compounds with Piperidine Moieties | Spirocyclic structure containing piperidine | Diverse biological activities |
| Chloro-substituted Aromatic Compounds | Aromatic ring with chlorine substituent | Antimicrobial and anticancer |
Predicted Biological Activity
The biological activity of the compound can be predicted using computational tools such as PASS (Prediction of Activity Spectra for Substances). These tools assess the potential pharmacological effects based on molecular structure. Similar compounds often exhibit activities such as:
- Antimicrobial properties
- Anticancer effects
- Neuropharmacological activities
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds structurally related to the title compound. For instance, derivatives with similar spirocyclic frameworks have shown promising results in inhibiting cancer cell proliferation. A notable study evaluated a series of piperidine-containing compounds against various cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis in MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Mechanistic Insights
Molecular docking studies have provided insights into how these compounds interact with specific targets within cancer cells. For example, compounds exhibiting high binding affinity to cyclin-dependent kinases (CDKs) suggest that the title compound may also function as a CDK inhibitor. This mechanism is crucial in regulating cell cycle progression and has been targeted in cancer therapy.
Pharmacokinetics and Toxicity
Pharmacokinetic analyses indicate that compounds related to the title compound often possess favorable absorption characteristics but may have limitations in penetrating the blood-brain barrier. Toxicity studies on normal cell lines are essential to determine the safety profile of these compounds. Preliminary data suggest that many derivatives show low toxicity against normal cells while maintaining high efficacy against tumor cells.
Q & A
Q. How to resolve overlapping signals in NMR spectra?
- Advanced Techniques :
- 2D NMR (HSQC, HMBC) for correlation mapping.
- Variable-temperature NMR to sharpen peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
